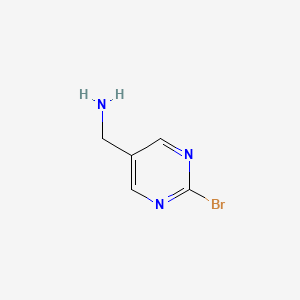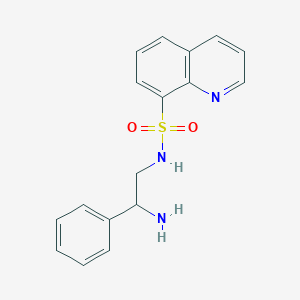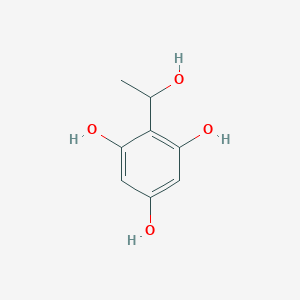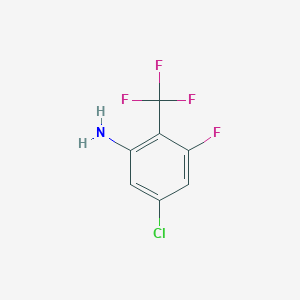
1,4,6-Tribromonaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Tribromonaphthalen-2-ol is a brominated derivative of naphthol. This compound is characterized by the presence of three bromine atoms attached to the naphthalene ring at positions 1, 4, and 6, and a hydroxyl group at position 2. Brominated naphthols are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tribromonaphthalen-2-ol typically involves the bromination of naphthalen-2-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6-Tribromonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalen-2-ol derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized naphthalene derivatives.
Reduction Reactions: Debrominated naphthalen-2-ol or partially debrominated products.
Wissenschaftliche Forschungsanwendungen
1,4,6-Tribromonaphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of flame retardants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,6-Tribromonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol with similar bromination patterns but different core structure.
1,2,3-Tribromobenzene: A brominated benzene derivative with bromine atoms at different positions.
1,3,5-Tribromobenzene: Another brominated benzene derivative with a different substitution pattern.
Uniqueness
1,4,6-Tribromonaphthalen-2-ol is unique due to its specific bromination pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H5Br3O |
|---|---|
Molekulargewicht |
380.86 g/mol |
IUPAC-Name |
1,4,6-tribromonaphthalen-2-ol |
InChI |
InChI=1S/C10H5Br3O/c11-5-1-2-6-7(3-5)8(12)4-9(14)10(6)13/h1-4,14H |
InChI-Schlüssel |
FUMAGZVADXOQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CC(=C2C=C1Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




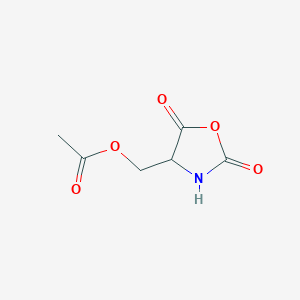
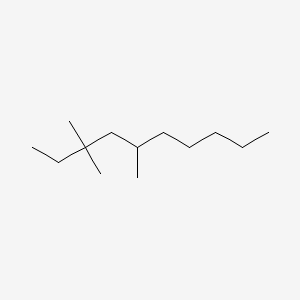

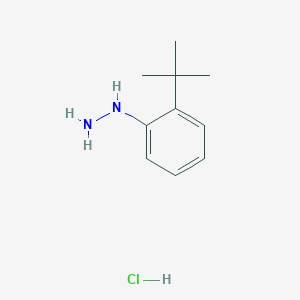
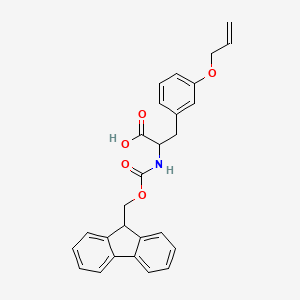
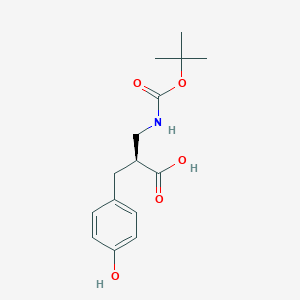
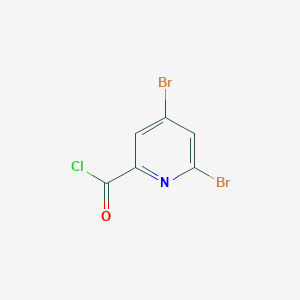
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
